Cas no 1492861-66-1 (N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine)

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine is a heterocyclic compound featuring a pyrido[2,3-b]pyrazine core substituted with a (2,4-difluorophenyl)methylamine moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the fused pyridine-pyrazine system offers potential for diverse binding interactions. Its well-defined synthetic route allows for high purity and scalability, supporting its use in drug discovery and development. The compound’s structural versatility makes it suitable for further functionalization, enabling exploration of structure-activity relationships in medicinal chemistry applications.
N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine structure
1492861-66-1 structure
商品名:N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
CAS番号:1492861-66-1
MF:C14H10F2N4
メガワット:272.252809047699
CID:6339219
PubChem ID:78988462

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine 化学的及び物理的性質

名前と識別子

    • Z972765770
    • N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
    • 1492861-66-1
    • CHEMBL4897705
    • AKOS017468903
    • EN300-6482526
    • インチ: 1S/C14H10F2N4/c15-10-2-1-9(11(16)7-10)8-19-13-4-3-12-14(20-13)18-6-5-17-12/h1-7H,8H2,(H,18,19,20)
    • InChIKey: VHWMJCATPSJSQD-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=CC=1CNC1C=CC2C(=NC=CN=2)N=1)F

計算された属性

  • せいみつぶんしりょう: 272.08735266g/mol
  • どういたいしつりょう: 272.08735266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 50.7Ų

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6482526-1.0g
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
1g
$971.0 2023-05-23
Enamine
EN300-6482526-2.5g
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
2.5g
$1903.0 2023-05-23
Aaron
AR027ZSQ-250mg
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
250mg
$687.00 2025-02-15
1PlusChem
1P027ZKE-250mg
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
250mg
$657.00 2024-06-20
Aaron
AR027ZSQ-2.5g
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
2.5g
$2642.00 2023-12-16
Aaron
AR027ZSQ-5g
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
5g
$3897.00 2023-12-16
Aaron
AR027ZSQ-10g
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
10g
$5767.00 2023-12-16
1PlusChem
1P027ZKE-100mg
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
100mg
$479.00 2024-06-20
Enamine
EN300-6482526-10.0g
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
10g
$4176.0 2023-05-23
Enamine
EN300-6482526-5.0g
N-[(2,4-difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine
1492861-66-1 95%
5g
$2816.0 2023-05-23

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine 関連文献

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amineに関する追加情報

N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine: A Comprehensive Overview

The compound with CAS No. 1492861-66-1, commonly referred to as N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features and potential applications in drug development and advanced materials. The pyrido[2,3-b]pyrazine core of the molecule is a key structural element that contributes to its distinctive properties.

Recent studies have highlighted the importance of N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine in the context of targeted drug delivery systems. Researchers have demonstrated that the compound's ability to interact with specific biological targets makes it a promising candidate for the development of novel therapeutic agents. The difluorophenyl substituent plays a crucial role in modulating the compound's pharmacokinetic properties, enhancing its bioavailability and reducing potential side effects.

One of the most exciting developments involving this compound is its application in anticancer drug design. Preclinical studies have shown that N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine exhibits selective cytotoxicity against various cancer cell lines while sparing healthy cells. This selectivity is attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. The integration of fluorine atoms into the molecule further enhances its stability and solubility, making it an ideal candidate for further clinical exploration.

In addition to its therapeutic potential, this compound has also been explored for its role in nanotechnology applications. The pyrido[2,3-b]pyrazine framework provides a platform for constructing self-assembled nanostructures with unique electronic properties. These nanostructures have shown promise in enhancing the performance of organic electronic devices such as field-effect transistors and light-emitting diodes. The incorporation of the difluorophenylmethyl group further tailors the electronic characteristics of these materials, enabling their use in advanced optoelectronic applications.

The synthesis of N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine involves a multi-step process that combines principles from both organic and fluorine chemistry. Key steps include the formation of the pyrido[2,3-b]pyrazine core through cyclization reactions and subsequent functionalization with the difluorophenylmethyl group. Recent advancements in catalytic methods have significantly improved the yield and purity of this synthesis pathway, making large-scale production more feasible.

From a structural perspective, the compound's geometry is influenced by both steric and electronic effects. The presence of fluorine atoms introduces electron-withdrawing effects that stabilize certain conformations of the molecule. This conformational flexibility is critical for its interactions with biological targets and its ability to form stable nanostructures. Computational studies using density functional theory (DFT) have provided valuable insights into these molecular interactions, further guiding experimental efforts.

Looking ahead, ongoing research aims to explore the potential of N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine in other areas such as neurodegenerative disease therapy and antiviral agents. Its unique combination of chemical stability and biological activity positions it as a versatile tool in modern drug discovery pipelines. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical practice.

In conclusion, N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine, with CAS No. 1492861-66-1, represents a cutting-edge compound with multifaceted applications across various scientific domains. Its structural uniqueness and functional versatility make it a subject of intense research interest. As advancements continue to unfold, this compound holds immense potential for revolutionizing both therapeutic interventions and material science innovations.

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